molecular formula C14H10 B14747578 Cyclohepta[f]indene CAS No. 270-19-9

Cyclohepta[f]indene

Cat. No.: B14747578
CAS No.: 270-19-9
M. Wt: 178.23 g/mol
InChI Key: ANKFFAQPLQMBKL-UHFFFAOYSA-N
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Description

Cyclohepta[f]indene is a polycyclic aromatic hydrocarbon characterized by a fused heptagon and benzene ring structure

Chemical Reactions Analysis

Types of Reactions: Cyclohepta[f]indene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic nature and the presence of reactive sites on the heptagon and benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-1,2-dione, while reduction can produce this compound-1-ol.

Mechanism of Action

The mechanism of action of cyclohepta[f]indene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects against cancer cells . The compound’s aromatic structure allows it to interact with DNA and proteins, influencing cellular processes and signaling pathways.

Properties

CAS No.

270-19-9

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

IUPAC Name

cyclohepta[f]indene

InChI

InChI=1S/C14H10/c1-2-5-11-9-13-7-4-8-14(13)10-12(11)6-3-1/h1-10H

InChI Key

ANKFFAQPLQMBKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=CC=C3C=C2C=C1

Origin of Product

United States

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